tert-Butyl N-{3-[2-(2-bromoethoxy)ethoxy]propyl}carbamate tert-Butyl N-{3-[2-(2-bromoethoxy)ethoxy]propyl}carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17739449
InChI: InChI=1S/C12H24BrNO4/c1-12(2,3)18-11(15)14-6-4-7-16-9-10-17-8-5-13/h4-10H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C12H24BrNO4
Molecular Weight: 326.23 g/mol

tert-Butyl N-{3-[2-(2-bromoethoxy)ethoxy]propyl}carbamate

CAS No.:

Cat. No.: VC17739449

Molecular Formula: C12H24BrNO4

Molecular Weight: 326.23 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-{3-[2-(2-bromoethoxy)ethoxy]propyl}carbamate -

Specification

Molecular Formula C12H24BrNO4
Molecular Weight 326.23 g/mol
IUPAC Name tert-butyl N-[3-[2-(2-bromoethoxy)ethoxy]propyl]carbamate
Standard InChI InChI=1S/C12H24BrNO4/c1-12(2,3)18-11(15)14-6-4-7-16-9-10-17-8-5-13/h4-10H2,1-3H3,(H,14,15)
Standard InChI Key IETMSKVJXFMJRN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCCCOCCOCCBr

Introduction

Molecular Structure and Physicochemical Properties

The molecular architecture of tert-Butyl N-{3-[2-(2-bromoethoxy)ethoxy]propyl}carbamate comprises three key components:

  • A tert-butoxycarbonyl (Boc) group, which protects amine functionalities during synthetic processes.

  • A propyl linker connected to a diethylene glycol chain, enhancing solubility in polar solvents.

  • A terminal bromine atom, which acts as a leaving group in substitution reactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₂₄BrNO₄
Molecular Weight326.23 g/mol
IUPAC Nametert-butyl N-[3-[2-(2-bromoethoxy)ethoxy]propyl]carbamate
SMILES NotationCC(C)(C)OC(=O)NCCCOCCOCCBr
InChI KeyIETMSKVJXFMJRN-UHFFFAOYSA-N
Physical StateLiquid (at room temperature)

The compound’s Canonical SMILES string reveals its branched ether chain and Boc-protected amine, while the InChI Key provides a unique identifier for chemical databases. Its liquid state at room temperature facilitates handling in solution-phase reactions.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of tert-Butyl N-{3-[2-(2-bromoethoxy)ethoxy]propyl}carbamate typically involves a multi-step protocol:

  • Amine Protection: Reacting 3-[2-(2-bromoethoxy)ethoxy]propylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide. This step installs the Boc group onto the primary amine .

  • Purification: Isolation via extraction with ethyl acetate, followed by washing with aqueous solutions to remove byproducts .

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance yield and purity. Key parameters include:

  • Temperature Control: Maintaining 0–5°C during Boc protection to minimize side reactions.

  • Solvent Selection: Using acetonitrile-water mixtures to balance reactivity and solubility .

Table 2: Reaction Conditions for Boc Protection

ParameterOptimal Value
Temperature0–5°C
SolventAcetonitrile/Water
BaseNaOH (1.5 equiv)
Reaction Time4–6 hours

This method achieves yields exceeding 85%, with HPLC purity >98% .

Chemical Reactivity and Mechanistic Insights

Nucleophilic Substitution

The bromine atom undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols), replacing the bromide with functional groups such as:

  • Amines: Forms secondary amines for drug conjugates.

  • Azides: Generates intermediates for click chemistry.

Deprotection of the Boc Group

Acidic conditions (e.g., HCl in dioxane) cleave the Boc group, yielding the free amine. This step is critical in peptide synthesis and prodrug activation .

Stability Considerations

The compound is stable under inert atmospheres but prone to hydrolysis in acidic or basic media. Storage at –20°C in amber vials is recommended.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s bifunctional reactivity enables its use in synthesizing NO synthetase inhibitors, which are investigated for treating inflammatory diseases . For example, coupling the deprotected amine with sulfonamide moieties yields potent enzyme inhibitors.

Polymer Chemistry

Incorporating the polyether chain into polymers enhances hydrophilicity. Applications include:

  • Drug Delivery Systems: PEG-like segments improve biocompatibility.

  • Surface Modifications: Anti-fouling coatings for medical devices.

Bioconjugation Strategies

The bromine terminus allows site-specific modification of proteins and antibodies, enabling the development of antibody-drug conjugates (ADCs) for oncology.

HazardPrecautionary Measure
CorrosiveUse nitrile gloves and goggles
Moisture-SensitiveStore under nitrogen atmosphere
IrritantWork in a fume hood

Material Safety Data Sheets (MSDS) recommend avoiding skin contact and ensuring adequate ventilation. Spills should be neutralized with sodium bicarbonate.

Comparison with Related Carbamate Derivatives

Table 4: Structural and Functional Comparisons

Compound NameMolecular FormulaKey Differences
tert-Butyl N-(3-bromo-2,2-dimethylpropyl)carbamateC₁₀H₂₀BrNO₂Branched alkyl chain; lower solubility
Boc-TOTAC₁₅H₃₂N₂O₅Extended ether chain; higher polarity

The target compound’s linear ether chain provides superior solubility in aqueous-organic mixtures compared to branched analogs .

Future Research Directions

  • Green Chemistry: Developing solvent-free synthesis using microwave irradiation.

  • Targeted Drug Delivery: Engineering pH-sensitive derivatives for tumor-specific release.

  • Polymer Innovations: Designing block copolymers for gene delivery vehicles.

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